4'-Fluoro-3',5'-dimethylbutyrophenone

Description

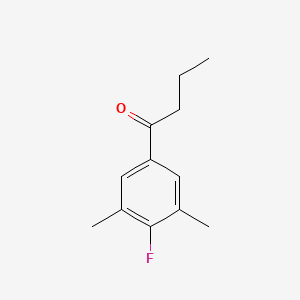

4'-Fluoro-3',5'-dimethylbutyrophenone is a fluorinated aromatic ketone characterized by a butanone chain (C4) attached to a phenyl ring substituted with fluorine at the 4' position and methyl groups at the 3' and 5' positions. Fluorinated aromatic ketones are critical intermediates in pharmaceuticals and materials science due to fluorine’s electronegativity and ability to modulate electronic and steric properties.

Properties

IUPAC Name |

1-(4-fluoro-3,5-dimethylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXSYHXVRNRIQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C(=C1)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3’,5’-dimethylbutyrophenone typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3,5-dimethylbenzaldehyde and butyrophenone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. Common catalysts include acids or bases, depending on the specific reaction pathway.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-3’,5’-dimethylbutyrophenone may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’,5’-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4'-Fluoro-3',5'-dimethylbutyrophenone is classified as an aryl alkyl ketone. Its chemical formula is , and it possesses a unique structure that includes a fluorine atom and two methyl groups attached to the butyrophenone core. This structure contributes to its reactivity and biological activity.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

- Antagonism of MCH1 Receptors : Research indicates that this compound acts as an antagonist for melanin-concentrating hormone 1 (MCH1) receptors. This interaction has implications for treating conditions such as obesity, depression, and anxiety disorders by modulating appetite and mood regulation pathways .

- Pharmaceutical Intermediate : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting central nervous system disorders. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .

Organic Synthesis

This compound is utilized as a building block in organic synthesis:

- Synthesis of Complex Molecules : It is employed in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired biological activities.

- Reagent in Chemical Reactions : The compound acts as a reagent in various chemical reactions, contributing to the formation of other functionalized derivatives, which are crucial in drug discovery and development.

Case Study 1: MCH1 Antagonism

A study focusing on the antagonistic properties of this compound demonstrated its efficacy in reducing food intake in animal models, suggesting its potential use in obesity management. The study highlighted the compound's selective binding affinity for MCH1 receptors compared to other G-protein coupled receptors, indicating minimal side effects associated with its use .

Case Study 2: Synthesis of Novel Compounds

In another research effort, scientists utilized this compound as a precursor for synthesizing novel macrocyclic compounds. These compounds exhibited enhanced biological activities, showcasing the versatility of this compound in generating new therapeutic agents .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antagonist for MCH1 receptors | Potential treatment for obesity and mood disorders |

| Organic Synthesis | Building block for complex organic molecules | Facilitates drug discovery and development |

| Chemical Reagent | Used in various chemical reactions | Important for synthesizing functional derivatives |

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’,5’-dimethylbutyrophenone involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

The table below compares 4'-Fluoro-3',5'-dimethylbutyrophenone with structurally related fluorinated/chlorinated ketones:

Key Observations:

- Halogen Impact : Fluorine’s high electronegativity enhances ketone electrophilicity compared to chlorine, which may influence downstream reactions (e.g., nucleophilic additions) .

Pharmacological Relevance

- Nicotinic Receptor Binding: Fluorinated epibatidine analogs () demonstrate fluorine’s role in enhancing binding affinity to nicotinic acetylcholine receptors (nAChRs) .

- Methyl Group Contributions: The 3',5'-dimethyl groups may improve metabolic stability compared to non-methylated analogs, as seen in related spiro compounds () .

Stability and Reactivity

- Electron-Withdrawing Effects: The single fluorine substituent in the target compound provides moderate electron withdrawal, balancing reactivity and stability.

- Thermal Stability: Methyl groups at 3' and 5' positions likely enhance thermal stability compared to unsubstituted fluorobutyrophenones.

Biological Activity

4'-Fluoro-3',5'-dimethylbutyrophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, therapeutic implications, and relevant case studies.

This compound is synthesized from 4-fluoro-3,5-dimethylbenzaldehyde and butyrophenone. The reaction typically requires controlled conditions and catalysts such as acids or bases. The purification of the compound is achieved through techniques like recrystallization or chromatography .

Chemical Structure

The compound features a fluorine atom and a butyrophenone moiety, contributing to its unique chemical properties that facilitate interactions with biological molecules.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and reactivity, which may lead to diverse biological effects.

The compound's mechanism of action involves:

- Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptor Binding : Its ability to bind to receptors can modulate physiological responses, potentially influencing conditions like obesity and anxiety .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights that could be applicable to this compound:

- Antimicrobial Activity : A review highlighted the antimicrobial properties of various compounds, which may extend to derivatives of butyrophenones. The mechanisms include disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

- Cancer Inhibition : Research on chalcone derivatives demonstrated significant anti-invasive properties against cancer cells, suggesting that structurally similar compounds might exhibit comparable effects .

- Receptor Modulation : Studies have shown that certain butyrophenone derivatives can act as antagonists at melanin-concentrating hormone receptors, indicating potential for treating metabolic disorders .

Data Tables

| Property | Details |

|---|---|

| Chemical Formula | C13H15F1O |

| Molecular Weight | 210.26 g/mol |

| Synthesis Method | Condensation reaction with purification steps |

| Potential Applications | Obesity management, mental health treatments |

| Biological Activity | Findings |

|---|---|

| Weight Management | Potential appetite modulation |

| Mental Health | Possible effects on anxiety and depression |

| Cancer Research | Inhibition of invasive cancer cell behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.